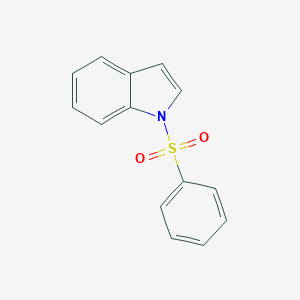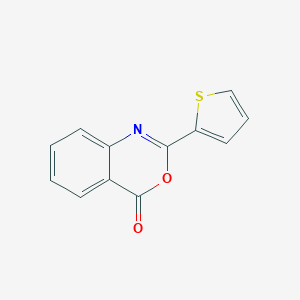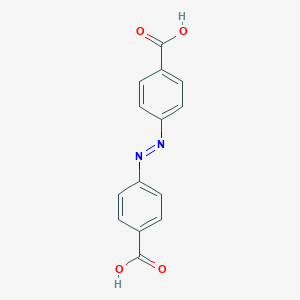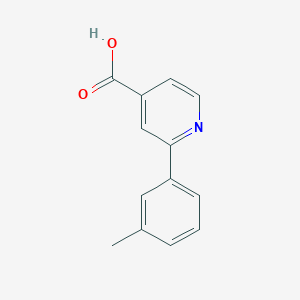
3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one, also known as curcumin, is a natural compound found in turmeric. It is a yellow pigment that has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
Curcumin's mechanism of action involves modulation of various signaling pathways and transcription factors. It has been found to inhibit NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. Curcumin also inhibits the activation of STAT3, a transcription factor that is involved in cell proliferation and survival. In addition, 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response genes.
Biochemical and Physiological Effects:
Curcumin has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Its anti-inflammatory and antioxidant properties have been shown to reduce inflammation and oxidative stress, which are underlying factors in many chronic diseases. Curcumin has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Curcumin has several advantages for lab experiments, including its low toxicity, availability, and low cost. It is also easy to synthesize and purify, making it a suitable compound for research. However, 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one has several limitations, including its poor bioavailability, instability, and low solubility in water. These limitations have led to the development of various formulations and delivery systems to improve its bioavailability and stability.
Direcciones Futuras
There are several future directions for 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one research, including the development of new formulations and delivery systems to improve its bioavailability and stability. In addition, further studies are needed to investigate the molecular mechanisms underlying its therapeutic effects and to identify new therapeutic targets. Furthermore, clinical trials are needed to evaluate its safety and efficacy in humans. Overall, 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one has great potential as a therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic applications.
Métodos De Síntesis
Curcumin can be synthesized from turmeric through various methods, including solvent extraction, Soxhlet extraction, and supercritical fluid extraction. The most commonly used method is solvent extraction, which involves the use of organic solvents such as ethanol, methanol, or acetone to extract 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one from turmeric. The extracted 3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one is then purified through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, cardiovascular diseases, and inflammatory disorders. Its anti-inflammatory and antioxidant properties have been shown to reduce inflammation and oxidative stress, which are underlying factors in many chronic diseases. Curcumin has also been found to modulate various signaling pathways, including NF-κB, STAT3, and MAPK, which are involved in cell proliferation, apoptosis, and inflammation.
Propiedades
Número CAS |
15462-59-6 |
|---|---|
Nombre del producto |
3-(Furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one |
Fórmula molecular |
C17H12O2 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
(E)-3-(furan-2-yl)-1-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C17H12O2/c18-17(10-9-16-6-3-11-19-16)15-8-7-13-4-1-2-5-14(13)12-15/h1-12H/b10-9+ |
Clave InChI |
MKNALJOPBHUVBL-MDZDMXLPSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=CO3 |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=CO3 |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






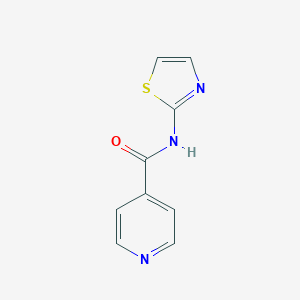

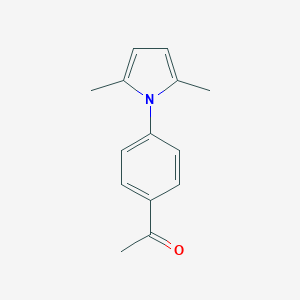

![2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B187389.png)


